

# A Comparative Guide to Pruritus Scales in Maralixibat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The development of effective therapies for cholestatic pruritus, a debilitating symptom of diseases like Alagille syndrome (ALGS), necessitates robust and validated methods for assessing itch. **Maralixibat**, an ileal bile acid transporter (IBAT) inhibitor, has demonstrated significant reductions in pruritus in clinical trials.[1][2][3] This guide provides a detailed comparison of the primary pruritus scale used in the **maralixibat** trials, the Itch Reported Outcome (ItchRO $^{TM}$ ), with other relevant scales, supported by experimental data and methodologies.

### **Comparative Analysis of Pruritus Scales**

The selection of an appropriate instrument for measuring pruritus is critical for the success of clinical trials. The following tables summarize the quantitative data and psychometric properties of the ItchRO $^{TM}$  and other commonly used scales in the context of cholestatic liver disease.

Table 1: Overview of Pruritus Assessment Scales



| Scale Name                            | Туре                                                                | Description                                                                                                                                                                                       | Population                                          | Scoring Range                                                                |
|---------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------|
| Itch Reported<br>Outcome<br>(ItchRO™) | Patient-Reported Outcome (PRO) / Observer- Reported Outcome (ObsRO) | A daily electronic diary assessing itch severity.[4][5] Two versions exist: ItchRO(Pt)™ for self-report by older children and adults, and ItchRO(Obs)™ for caregivers of younger children. [4][6] | Pediatric and<br>Adult Cholestatic<br>Liver Disease | 0-4 scale (0 = no itch, 4 = very severe itch).[7]                            |
| Clinician Scratch<br>Scale (CSS)      | Clinician-<br>Reported<br>Outcome<br>(ClinRO)                       | A 5-point scale used by clinicians to assess the severity of scratching based on a visual examination of the skin.[8][9]                                                                          | General pruritus, including cholestatic pruritus    | 0-4 scale (0 = none, 4 = cutaneous mutilation, hemorrhage, and scarring).[8] |
| 5-D Itch Scale                        | Patient-Reported<br>Outcome (PRO)                                   | A multidimensional questionnaire assessing five domains of pruritus: duration, degree, direction, disability, and distribution.                                                                   | General pruritus                                    | 5-25 (higher<br>score indicates<br>greater severity)                         |
| Pediatric Quality of Life Inventory   | Patient-Reported Outcome (PRO) /                                    | A modular<br>instrument                                                                                                                                                                           | Pediatric (healthy and with health                  | 0-100 (higher score indicates                                                |

#### Validation & Comparative

Check Availability & Pricing

| (PedsQL™)                                                           | Observer-<br>Reported<br>Outcome<br>(ObsRO) | designed to measure health- related quality of life in children and adolescents. [10][11]                             | conditions)      | better quality of<br>life)                                    |
|---------------------------------------------------------------------|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|------------------|---------------------------------------------------------------|
| Visual Analogue<br>Scale (VAS) /<br>Numerical Rating<br>Scale (NRS) | Patient-Reported<br>Outcome (PRO)           | Single-item scales where patients rate their itch intensity on a continuous line (VAS) or a numbered scale (NRS).[12] | General pruritus | Typically 0-10 (0 = no itch, 10 = worst imaginable itch).[12] |

Table 2: Psychometric Validation Data of Pruritus Scales



| Scale                            | Reliability<br>(Test-Retest)                          | Convergent<br>Validity                                                                                                                                   | Known-<br>Groups<br>Validity                                                                            | Minimal Clinically Important Difference (MCID)                                                                                                                      |
|----------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ItchRO(Obs)™                     | Intraclass Correlation Coefficient (ICC) = 0.7-0.8[6] | Strong correlation with Clinician Scratch Scale (CSS) (r = 0.63 to 0.78).[13] Moderate negative correlation with PedsQL™ scores (r = -0.40 to -0.52).[6] | Higher ItchRO(Obs)™ scores are associated with higher CSS- defined severity levels.[6][13]              | A change of ≥1.0 point is considered clinically meaningful.[7][8] Distribution- based analysis suggests a change of -0.83 points exceeds one standard deviation.[6] |
| Adult ItchRO™                    | ICC ≥ 0.70 (0.93 for PBC, 0.98 for PSC)[14]           | Strong correlation with 5D-Itch Scale total score (r = 0.59 for PBC, r = 0.95 for PSC). [14]                                                             | Able to distinguish between known groups based on Patient Impression of Change (PIC- Itch) ratings.[14] | Anchor-based estimate for meaningful change is -1.74.                                                                                                               |
| Clinician Scratch<br>Scale (CSS) | Not explicitly reported in the provided results.      | Correlates with patient-reported global atopic dermatitis severity and NRS for itch.[15]                                                                 | Not explicitly reported in the provided results.                                                        | A reduction of at least 1 point is considered clinically meaningful.[3]                                                                                             |
| 5-D Itch Scale                   | Not explicitly reported in the provided results.      | Significant positive correlation with Itch-NRS and                                                                                                       | Not explicitly reported in the provided results.                                                        | Not explicitly reported in the provided results.                                                                                                                    |



|         |                                                                                                    | WI-NRS (p < 0.001).[16]                               |                                                                                                |                                                  |
|---------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------|
| PedsQL™ | Internal consistency reliability of 0.88 (Child Self- Report) and 0.90 (Parent Proxy- Report).[11] | Correlates with other measures of disease burden.[10] | Distinguishes between healthy children and those with acute and chronic health conditions.[11] | Not explicitly reported in the provided results. |

## **Experimental Protocols**

The validation of these pruritus scales involves rigorous methodologies to ensure their reliability and relevance in a clinical trial setting.

#### ItchRO(Obs)™ Validation Protocol

The psychometric properties of the ItchRO(Obs)<sup>™</sup> were assessed using data from several studies, including a stand-alone observational study and **maralixibat** clinical trials (IMAGO and INDIGO).[6]

- Study Population: Children with Alagille syndrome (ALGS) or progressive familial intrahepatic cholestasis (PFIC).[6]
- Data Collection: Caregivers completed the ItchRO(Obs)™ diary twice daily (morning and evening).[6] The primary item analyzed was the itch severity score on a 5-point scale (0=no itch, 4=most severe itch).[6]
- Test-Retest Reliability: Assessed by calculating the Intraclass Correlation Coefficient (ICC) between scores from two separate time points in stable patients. An ICC of 0.7-0.8 was considered to indicate sufficient reliability.[6]
- Convergent Validity: Examined by calculating Pearson correlation coefficients between ItchRO(Obs)™ scores and scores from other established scales, such as the Pediatric Quality of Life Inventory (PedsQL™) and the Clinician Scratch Scale (CSS).[6][13]



- Known-Groups Validity: The ability of the ItchRO(Obs)™ to distinguish between groups of
  patients with different known levels of itch severity (as defined by the CSS) was assessed
  using a linear model.[6]
- Minimal Clinically Important Difference (MCID):
  - Distribution-based: Defined as a change that exceeded 0.5 standard deviation (SD) from the mean change in scores between baseline and a follow-up visit.[6]
  - Anchor-based: Estimated the relationship between the change in ItchRO(Obs)™ scores and the Caregiver Impression of Change (CIC) scores.[6]

#### Signaling Pathways and Experimental Workflows

Understanding the underlying biological mechanisms of cholestatic pruritus and the workflow of clinical trials is crucial for interpreting the efficacy of treatments like **maralixibat**.

#### **Cholestatic Pruritus Signaling Pathway**

Cholestatic pruritus is a complex process believed to be mediated by the accumulation of various pruritogens in the systemic circulation due to impaired bile flow.[17] While the exact mechanisms are still under investigation, several key pathways have been implicated.[2][18] Bile acids are thought to activate the TGR5 receptor on sensory neurons.[2] Another important pathway involves lysophosphatidic acid (LPA), produced by the enzyme autotaxin (ATX), which can also directly stimulate itch-sensing neurons.[2][14][18] The endogenous opioid system also plays a role, with  $\mu$ -opioid receptor agonists inducing itch.[2][14]





Click to download full resolution via product page

Caption: Proposed signaling pathways in cholestatic pruritus.

## Maralixibat Mechanism of Action and Clinical Trial Workflow

Maralixibat is a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, maralixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the systemic bile acid pool.[1] This reduction in serum bile acids is believed to alleviate cholestatic pruritus.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Cholestatic pruritus: Emerging mechanisms and therapeutics PMC [pmc.ncbi.nlm.nih.gov]



- 3. mirumpharma.com [mirumpharma.com]
- 4. Development of a Novel Tool to Assess the Impact of Itching in Pediatric Cholestasis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pbc-society.ca [pbc-society.ca]
- 7. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 8. livmarlihcp.com [livmarlihcp.com]
- 9. knowcholestaticliverdisease.com [knowcholestaticliverdisease.com]
- 10. pedsql.org [pedsql.org]
- 11. Paediatric Quality of Life (PedsQL) [corc.uk.net]
- 12. Psychometric validation of the Worst Itch Numerical Rating Scale (WI-NRS) and other patient-reported outcome measures for assessing severity and impact of pruritus in patients with primary biliary cholangitis PMC [pmc.ncbi.nlm.nih.gov]
- 13. ispor.org [ispor.org]
- 14. karger.com [karger.com]
- 15. Validation of Scratching Severity as an Objective Assessment for Itch PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of the 5-D Itch Scale in Three Ethnic Groups and Exploring Optimal Cutoff Values Using the Itch Numerical Rating Scale PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scratching the Itch: Management of pruritus in cholestatic liver disease | AASLD [aasld.org]
- 18. Frontiers | Cholestasis-Associated Pruritus and Its Pruritogens [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Guide to Pruritus Scales in Maralixibat Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675085#validation-of-pruritus-scales-in-maralixibat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com